molecular formula C17H15FN4O3 B2402763 2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-69-0

2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2402763
CAS RN: 2034533-69-0
M. Wt: 342.33
InChI Key: PPIJGHXQXLIHEM-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with two methyl groups and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the dipyridopyrimidinone moiety, and the various substituents. The presence of the fluorine atom could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring is known to participate in various reactions, including cycloadditions and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Biological Evaluation

  • This compound is utilized in the synthesis of novel pyrazolopyrimidines derivatives. These derivatives have shown potential as anticancer and anti-5-lipoxygenase agents, highlighting their relevance in medical research for cancer treatment and inflammatory conditions (Rahmouni et al., 2016).

Applications in Antitumor and Antimicrobial Activities

  • The compound is also involved in the synthesis of enaminones, which are key intermediates in producing substituted pyrazoles with significant antitumor and antimicrobial activities. This suggests its role in developing new therapeutic agents (Riyadh, 2011).

Role in Producing Isoxazolines and Isoxazoles

  • The compound is used in the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This showcases its utility in creating new chemical entities for various research applications (Rahmouni et al., 2014).

Contribution to Heterocyclic Chemistry

  • It contributes to the synthesis of 1-alkyl or phenyl-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-2,5(1H)-diones, expanding the scope of research in heterocyclic chemistry and its applications (Braccio et al., 1992).

Development of Fused Pyrimidinones

  • The compound is used in the synthesis of (benzyloxycarbonyl)amino-substituted fused pyrimidinones, underlining its role in creating complex heterocyclic structures with potential pharmaceutical applications (Toplak et al., 1999).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Based on the Safety Data Sheet for a related compound, 3,5-Dimethylisoxazole-4-carbonyl chloride, it’s not classified as a hazardous substance or mixture .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure, it could be of interest in medicinal chemistry for the development of new drugs .

properties

IUPAC Name

5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-9-15(10(2)25-20-9)17(24)21-6-5-13-12(8-21)16(23)22-7-11(18)3-4-14(22)19-13/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIJGHXQXLIHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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